molecular formula C6H13NO B13326037 2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine

2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine

Cat. No.: B13326037
M. Wt: 115.17 g/mol
InChI Key: PTLBSSHGCAVKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine is an organic compound with the molecular formula C6H13NO It is characterized by the presence of an amine group attached to an ethane backbone, which is further substituted with a 2-methylprop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine typically involves the reaction of 2-methylprop-2-en-1-ol with ethylene oxide in the presence of a base, followed by amination. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.

    Catalysts: Basic catalysts such as sodium hydroxide or potassium hydroxide.

    Solvents: Common solvents include water or alcohols like methanol or ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form simpler amines or hydrocarbons.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include:

    Oxidation: Oxides, imines.

    Reduction: Simpler amines, hydrocarbons.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, influencing the activity of these targets. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
  • N,N,N-Trimethyl-2-[(2-methylprop-2-enoyl)oxy]ethan-1-aminium chloride
  • 1-Methoxy-2-methylprop-1-en-1-yl

Uniqueness

2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine is unique due to its specific structural features, such as the presence of both an amine group and an ether linkage. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

2-(2-methylprop-2-enoxy)ethanamine

InChI

InChI=1S/C6H13NO/c1-6(2)5-8-4-3-7/h1,3-5,7H2,2H3

InChI Key

PTLBSSHGCAVKNI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.